N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide
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Overview
Description
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an organic compound with the molecular formula C15H15ClN2O2 It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a propanamide moiety substituted with a chlorophenoxy group
Scientific Research Applications
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Safety and Hazards
Safety information for N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide suggests that it should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .
Future Directions
The future directions of N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies investigating protein function and interactions. Further applications would depend on the results of such research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide typically involves the reaction of 3-nitroaniline with 4-chlorophenol in the presence of a base, followed by reduction of the nitro group to an amine. The resulting intermediate is then reacted with 2-bromo-1-phenylpropan-1-one to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and amino derivatives, as well as substituted phenoxy compounds.
Mechanism of Action
The mechanism by which N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzymatic activity. The overall effect depends on the specific biological pathway and target involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide
- N-(3-Amino-4-chlorophenyl)-3-(4-chlorophenoxy)propanamide
Uniqueness
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-chlorophenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJQUPSWDTUELY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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